
2,4,5-Trimethoxyphenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,5-Trimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C11H13NO3 It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2,4,5-Trimethoxyphenyl)acetonitrile can be synthesized through the condensation of 2,4,5-trimethoxybenzaldehyde with hippuric acid . This reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-(2,4,5-trimethoxyphenyl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,5-Trimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: 2-(2,4,5-Trimethoxyphenyl)acetic acid.
Reduction: 2-(2,4,5-Trimethoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,4,5-Trimethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,4,5-trimethoxyphenyl)acetonitrile and its derivatives involves interaction with various molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to anti-cancer, anti-inflammatory, and other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)acetonitrile
- 2-(2,3,4-Trimethoxyphenyl)acetonitrile
- 2-(2,5-Dimethoxyphenyl)acetonitrile
Uniqueness
2-(2,4,5-Trimethoxyphenyl)acetonitrile is unique due to the specific positioning of the methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-(2,4,5-trimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO3/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4H2,1-3H3 |
Clé InChI |
VVLKVOLUZLTUAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CC#N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


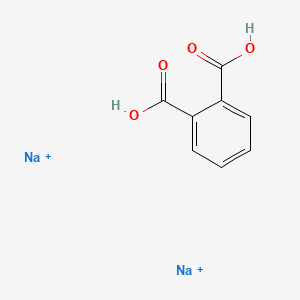
![5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11726815.png)

![Methyl 3-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]thiophene-2-carboxylate](/img/structure/B11726827.png)
![4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione](/img/structure/B11726832.png)
![Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate](/img/structure/B11726839.png)
![4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline](/img/structure/B11726847.png)
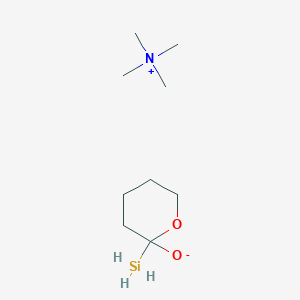
![N'-[(4-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11726860.png)
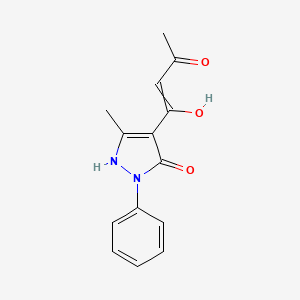
![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)
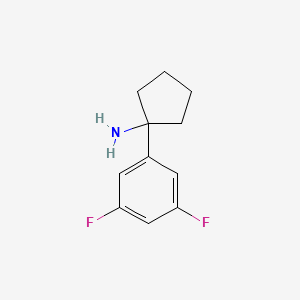
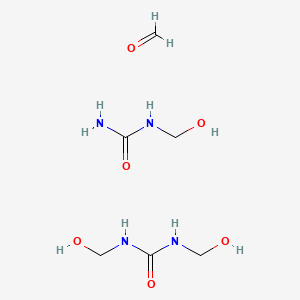
![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)
